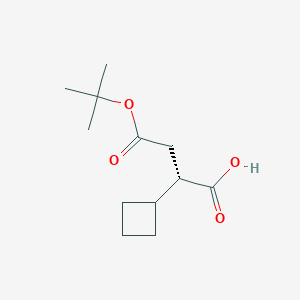

(S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid

Description

(S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid is an organic compound with a complex structure that includes a tert-butoxy group, a cyclobutyl ring, and a butanoic acid backbone

Properties

Molecular Formula |

C12H20O4 |

|---|---|

Molecular Weight |

228.28 g/mol |

IUPAC Name |

(2S)-2-cyclobutyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C12H20O4/c1-12(2,3)16-10(13)7-9(11(14)15)8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,14,15)/t9-/m0/s1 |

InChI Key |

PXONCXZYOMQBHK-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C1CCC1)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1CCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require a metal-free environment to ensure the selective formation of the desired product . Another method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach to synthesizing tert-butyl esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

- tert-Butyl esters

Uniqueness

(S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid is unique due to its combination of a cyclobutyl ring and a tert-butoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

(S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration, characterized by a tert-butoxy group and a cyclobutyl ring, which may influence its interactions with biological systems. This article delves into the biological activity of this compound, highlighting research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C11H18O4, and it possesses a chiral center, contributing to its distinct reactivity and biological interactions. The presence of the tert-butoxy group enhances its solubility and stability in various environments, making it a suitable candidate for pharmaceutical applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting lipid metabolism and inflammatory processes.

- Receptor Interaction : The structural characteristics allow it to interact with various receptors, which could modulate physiological responses.

- Antioxidant Activity : Some findings indicate that the compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.

In Vitro Studies

Several in vitro studies have explored the biological activity of this compound:

- Anti-inflammatory Effects : Research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cultured cells. For instance, a study reported a significant decrease in TNF-α levels when cells were treated with varying concentrations of the compound.

- Antioxidant Potential : The compound has shown promise in scavenging free radicals in various assays, suggesting its potential as an antioxidant agent.

- Cell Viability Assays : In cancer cell lines, this compound exhibited cytotoxic effects, with IC50 values indicating significant inhibitory activity against specific tumor types.

Case Studies

A notable case study involved the use of this compound in animal models to assess its anti-inflammatory properties. The results indicated a marked reduction in inflammatory markers and improved recovery rates compared to control groups.

| Study Type | Findings |

|---|---|

| In Vitro | Reduced TNF-α levels; antioxidant activity |

| In Vivo | Decreased inflammation; enhanced recovery |

| Cell Line Assays | Cytotoxic effects on cancer cell lines |

Applications and Future Directions

Given its biological activity, this compound holds potential for several applications:

- Pharmaceutical Development : Its ability to modulate inflammatory responses positions it as a candidate for developing anti-inflammatory drugs.

- Nutraceuticals : The antioxidant properties may allow for its incorporation into dietary supplements aimed at reducing oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.